N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide
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Overview
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis generally starts with the preparation of the 3,4-dihydroisoquinoline backbone via Pictet-Spengler cyclization.
Following this, the integration of the dimethylaminophenyl group occurs through nucleophilic substitution reactions.
The final step involves the attachment of the isopropyloxalamide group using carbodiimide coupling agents under mild conditions, typically in an anhydrous solvent environment to prevent hydrolysis.
Industrial Production Methods:
Industrial production scales up these methods using optimized reaction conditions to ensure high yield and purity.
Continuous flow chemistry and microwave-assisted synthesis are often employed to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The isoquinoline unit can undergo oxidation with agents such as potassium permanganate, yielding various oxidized derivatives.
Reduction: Catalytic hydrogenation can reduce the double bonds present in the compound.
Substitution: The dimethylaminophenyl group can be a site for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution Reagents: Halogens (like bromine or chlorine) in the presence of a Lewis acid catalyst.
Major Products:
The oxidation of the isoquinoline moiety produces quinolin-2-one derivatives.
Reduction typically yields saturated aliphatic derivatives.
Substitution reactions often yield halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Serves as a precursor for synthesizing bioactive molecules that target specific receptors.
Medicine: Investigated for its potential therapeutic effects in neurological diseases due to its isoquinoline structure.
Industry: Applied in the development of advanced organic materials and polymers.
Mechanism of Action
The compound likely interacts with its molecular targets through the functional groups present in its structure.
In biological systems, it may bind to receptors or enzymes, altering their activity.
The isoquinoline and dimethylaminophenyl components are critical for its binding affinity and specificity.
Comparison with Similar Compounds
Compared to other isoquinoline derivatives, it stands out due to the unique combination of functional groups.
Similar compounds include:
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-isopropyloxalamide
N1-(2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide
Each exhibits variations in reactivity and application potential, highlighting the unique attributes of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide.
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Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-17(2)26-24(30)23(29)25-15-22(19-9-11-21(12-10-19)27(3)4)28-14-13-18-7-5-6-8-20(18)16-28/h5-12,17,22H,13-16H2,1-4H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHCHKHBKOITJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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